

5-Chloro-2-iodobenzamide molecular weight

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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzamide

CAS No.: 309253-40-5

Cat. No.: B2463402

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An In-Depth Technical Guide to **5-Chloro-2-iodobenzamide**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures. Among these, **5-Chloro-2-iodobenzamide** stands out as a particularly valuable building block for researchers and drug development professionals. Its unique substitution pattern, featuring an amide group, a chlorine atom, and a highly reactive iodine atom, offers a platform for selective and sequential chemical modifications. This guide provides a comprehensive technical overview of **5-Chloro-2-iodobenzamide**, detailing its physicochemical properties, robust synthetic protocols with mechanistic insights, and its strategic application in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document serves as an authoritative resource for scientists leveraging this key intermediate in the pursuit of novel therapeutics.

Physicochemical Profile and Structural Attributes

5-Chloro-2-iodobenzamide is a disubstituted benzamide derivative. It is important to note that positional isomers, such as 2-Chloro-5-iodobenzamide, share the same molecular formula and weight, and exhibit similar reactivity profiles. The data presented here corresponds to the common isomer 2-Chloro-5-iodobenzamide (CAS No. 289039-27-6), which is structurally and functionally representative.[1] The molecular weight of **5-Chloro-2-iodobenzamide** is 281.48 g/mol .[1]

The key to its utility lies in its structure: an amide group that can participate in hydrogen bonding and serve as a structural motif, a chlorine atom that enhances lipophilicity and can block metabolic pathways, and an iodine atom that acts as an exceptionally efficient handle for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C₇H₅ClINO	PubChem[1]
Molecular Weight	281.48 g/mol	PubChem[1]
IUPAC Name	2-chloro-5-iodobenzamide	PubChem[1]
CAS Number	289039-27-6	PubChem[1]
Exact Mass	280.91044 Da	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
LogP (XLogP3)	1.3	PubChem[1]

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

Synthesis and Mechanistic Considerations

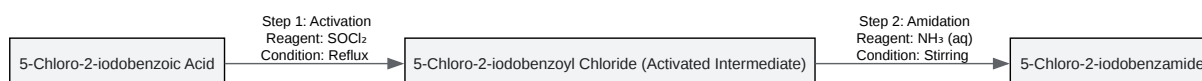
The most reliable and scalable synthesis of **5-Chloro-2-iodobenzamide** proceeds from its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid. This transformation is a

cornerstone of organic synthesis and is typically achieved via a two-step process that ensures high yield and purity.

Synthetic Strategy: The Acid Chloride Pathway

The conversion of a carboxylic acid to a primary amide is efficiently executed by first activating the carboxylic acid. The formation of an intermediate acyl chloride is the preferred industrial and laboratory method due to its high reactivity, which drives the subsequent amidation step to completion.

- Step 1: Acyl Chloride Formation. 5-Chloro-2-iodobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl_2).
 - Causality: The carboxyl group is a relatively poor electrophile. Thionyl chloride converts the hydroxyl ($-\text{OH}$) of the carboxylic acid into an excellent leaving group, leading to the formation of a highly electrophilic acyl chloride. This activation is crucial for the subsequent nucleophilic attack by ammonia.[2] The byproducts of this reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.[2]
- Step 2: Amidation. The crude 5-chloro-2-iodobenzoyl chloride is then reacted with a source of ammonia, typically aqueous ammonium hydroxide.
 - Causality: The nucleophilic nitrogen atom of ammonia readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion yields the stable amide product. The reaction is rapid and generally irreversible.[2]



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Caption: General two-step synthesis of **5-Chloro-2-iodobenzamide**.

Self-Validating Experimental Protocol

This protocol is designed for inherent validation through in-process monitoring.

Step 1: Synthesis of 5-Chloro-2-iodobenzoyl Chloride

- **Preparation:** To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-iodobenzoic acid (e.g., 10.0 g, 1.0 equiv). The entire apparatus must be oven- or flame-dried to exclude moisture, which would quench the thionyl chloride.
- **Reagent Addition:** Under a nitrogen atmosphere in a fume hood, add thionyl chloride (SOCl_2 , ~3.0 equiv). A gas trap containing a sodium hydroxide solution should be fitted to the top of the condenser to neutralize the HCl and SO_2 gases produced.
- **Reaction:** Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
- **Validation & Work-up:** Monitor the reaction by carefully quenching a small aliquot in methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid. Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 5-chloro-2-iodobenzoyl chloride (a yellow-orange oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Synthesis of **5-Chloro-2-iodobenzamide**

- **Preparation:** Cool the flask containing the crude acyl chloride in an ice-water bath (0-5 °C).
- **Reagent Addition:** Slowly and carefully add concentrated aqueous ammonium hydroxide (~28-30%, ~5.0 equiv) dropwise with vigorous stirring. This reaction is highly exothermic; a slow addition rate is critical to control the temperature.
- **Reaction:** A precipitate (the product) will form immediately. After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure the reaction is complete.
- **Validation & Work-up:** Check the reaction mixture by TLC or LC-MS to confirm the absence of the acyl chloride. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove ammonium salts) and a small amount of cold diethyl ether (to remove non-polar impurities).

- Purification: Dry the solid product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Chemical Reactivity and Strategic Applications in Drug Discovery

The primary value of **5-Chloro-2-iodobenzamide** in drug discovery stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in transition-metal catalysis.[3] This allows for selective functionalization, making the compound a powerful linchpin in molecular assembly.

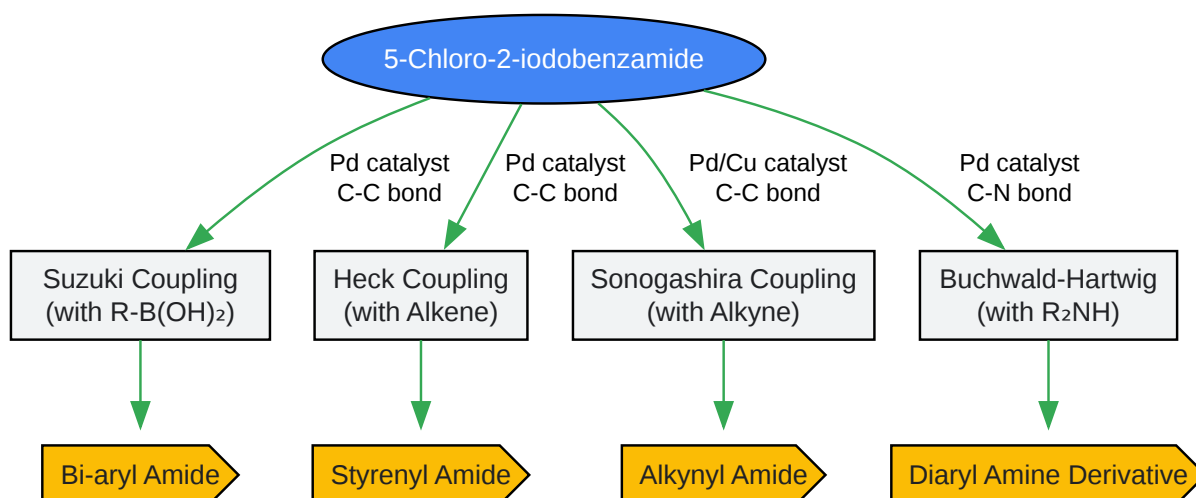
The introduction of chlorine and other halogens into drug candidates is a well-established strategy to enhance their pharmacological profiles, including potency, lipophilicity, and metabolic stability.[4][5] **5-Chloro-2-iodobenzamide** provides a direct route to incorporate these features while offering a reactive site for further diversification.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for building the carbon skeletons of complex drug molecules.[3]

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common feature in many bioactive molecules.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the construction of complex aniline or arylamine derivatives.

The C-I bond reacts selectively under standard palladium-catalyzed conditions, leaving the more robust C-Cl bond untouched for potential subsequent transformations under more forcing conditions. This orthogonal reactivity is a key principle of modern synthetic strategy.



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Caption: Reactivity of **5-Chloro-2-iodobenzamide** in cross-coupling.

Safety, Handling, and Storage

As with all laboratory chemicals, **5-Chloro-2-iodobenzamide** must be handled with appropriate care. The following information is based on data for closely related benzamide compounds; however, users are required to consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate information.[6][7]

Table 2: GHS Hazard Information (Representative)

Hazard Code	Statement	Source
H302	Harmful if swallowed.	Sigma-Aldrich
H341	Suspected of causing genetic defects.	Sigma-Aldrich
H315	Causes skin irritation.	TCI Chemicals[8]

| H319 | Causes serious eye irritation. | TCI Chemicals[8] |

4.1. Precautionary Measures and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[7]
- Personal Protective Equipment:
 - Wear chemical-resistant gloves (e.g., nitrile).
 - Wear safety glasses or goggles.
 - Wear a buttoned lab coat.
- Handling: Avoid creating dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.2. Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong oxidizing agents and strong bases.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-iodobenzamide is more than just a chemical with a specific molecular weight; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its capacity for selective, high-value chemical transformations make it an indispensable intermediate in drug discovery and development. The ability to leverage the C-I bond for sophisticated cross-coupling reactions while retaining the C-Cl and amide moieties for structural and electronic tuning provides researchers with a reliable and versatile platform for building the next generation of therapeutic agents.

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